molecular formula C13H16N4OS2 B2489675 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide CAS No. 2097887-92-6

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide

Cat. No. B2489675
CAS RN: 2097887-92-6
M. Wt: 308.42
InChI Key: JRMIPBPRQSQVLI-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that exhibit a variety of pharmacological activities due to their complex molecular structure, which includes thiadiazole and thiophene moieties. These structures are known for their potential in medicinal chemistry, especially for their antifungal, antimicrobial, and anti-inflammatory properties, among others.

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of chloroacetamido thiadiazoles with piperidine or other amines in specific ratios to form the desired acetamide derivatives. For instance, the synthesis of a compound with a benzylsulfanyl substituent on a thiadiazole ring involved a 1:2 ratio reaction with piperidine, indicating a general method for synthesizing thiadiazole-piperidine linked compounds (Ismailova et al., 2014).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives often exhibits significant twisting between the thiadiazole unit and other molecular planes, such as the acetamide unit. For example, a study found that the planes of the acetamide and 1,3,4-thiadiazole units in a related compound are twisted by approximately 10.8 degrees, which may influence the molecule's interactions and properties (Ismailova et al., 2014).

Chemical Reactions and Properties

Compounds containing thiadiazole are known for their ability to form centrosymmetric dimers through hydrogen bonds and further connect into layers via C-H⋯O interactions, as demonstrated in crystallographic studies. These interactions contribute to the stability and reactivity of these compounds (Ismailova et al., 2014).

Scientific Research Applications

Synthesis and Structural Analysis The compound has been a subject of interest in the synthesis and structural analysis of heterocyclic compounds. For example, a study by Ismailova et al. (2014) detailed the synthesis of a related compound through the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, highlighting the potential for creating structurally diverse molecules for various applications in medicinal chemistry Ismailova et al., 2014.

Antimicrobial and Antifungal Properties Research into thiadiazole derivatives, including those structurally similar to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide, has demonstrated significant antimicrobial and antifungal properties. Tamer and Qassir (2019) synthesized acetylenic derivatives of substituted 1,3,4-thiadiazole as antibacterial agents, indicating the compound’s potential in developing new antibacterial and antifungal therapies Tamer & Qassir, 2019.

Anticandidal Activity Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities, specifically against pathogenic bacteria and Candida species. Their study highlighted the compound's efficacy against fungi, particularly Candida utilis, demonstrating its potential in treating fungal infections Mokhtari & Pourabdollah, 2013.

Surfactant and Antimicrobial Activity Abdelmajeid et al. (2017) explored the synthesis of novel scaffolds incorporating thiadiazole and tested their antimicrobial activities. The study underscores the versatility of such compounds in creating nonionic surfactants with potential applications in microbiological control Abdelmajeid, Amine, & Hassan, 2017.

Insecticidal Properties The research by Fadda et al. (2017) into the synthesis of heterocycles incorporating a thiadiazole moiety and their application as insecticidal agents against Spodoptera littoralis further expands the scope of applications for compounds similar to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide, showcasing its potential in agricultural pest control Fadda, Salam, Tawfik, Anwar, & Etman, 2017.

Safety And Hazards

The safety and hazards of thiadiazole and acetamide derivatives can vary widely depending on their specific structure. Some thiadiazole derivatives have shown cytotoxic properties , while some acetamides can be irritants .

Future Directions

The development of new thiadiazole and acetamide derivatives with improved pharmacological properties is a current area of research . These compounds have the potential to be developed into effective therapeutic agents for a variety of diseases.

properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c18-13(8-11-2-1-7-19-11)15-10-3-5-17(6-4-10)12-9-14-20-16-12/h1-2,7,9-10H,3-6,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMIPBPRQSQVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CS2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide

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